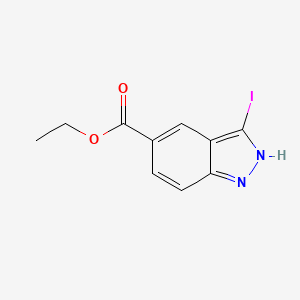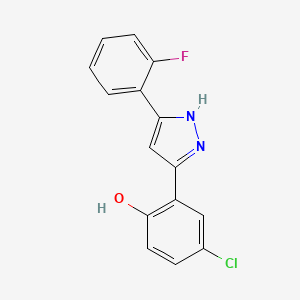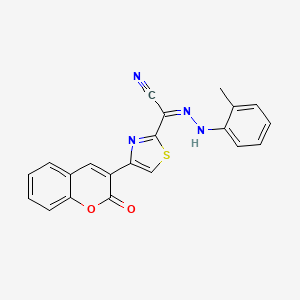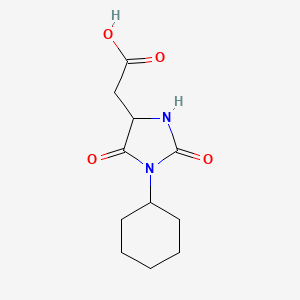
3-Yodo-1H-indazol-5-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and an iodine atom at the 3-position of the indazole ring
Aplicaciones Científicas De Investigación
Ethyl 3-iodo-1H-indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mecanismo De Acción
Target of Action
Ethyl 3-iodo-1H-indazole-5-carboxylate is a chemical compound that belongs to the indazole family Indazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives have been shown to influence a variety of biochemical pathways, suggesting that ethyl 3-iodo-1h-indazole-5-carboxylate may have similar effects .
Result of Action
Indazole derivatives have been shown to exhibit a variety of biological activities, suggesting that ethyl 3-iodo-1h-indazole-5-carboxylate may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 3-iodo-1H-indazole-5-carboxylate, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-1H-indazole-5-carboxylate typically involves the iodination of an indazole precursor. One common method includes the reaction of 1H-indazole-5-carboxylic acid with iodine and a suitable oxidizing agent, followed by esterification with ethanol. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-iodo-1H-indazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-iodo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the iodine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex indazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-substituted indazole derivatives.
Reduction: Formation of 3-deiodinated indazole.
Oxidation: Formation of oxidized indazole derivatives with additional functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-bromo-1H-indazole-5-carboxylate
- Ethyl 3-chloro-1H-indazole-5-carboxylate
- Ethyl 3-fluoro-1H-indazole-5-carboxylate
Uniqueness
Ethyl 3-iodo-1H-indazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This property can be exploited to create novel derivatives with specific biological or material properties.
Propiedades
IUPAC Name |
ethyl 3-iodo-2H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBYKANHBUAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}oxane-4-carboxamide](/img/structure/B2591013.png)
![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B2591017.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2591021.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide](/img/structure/B2591025.png)
![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)



![Methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2591033.png)


